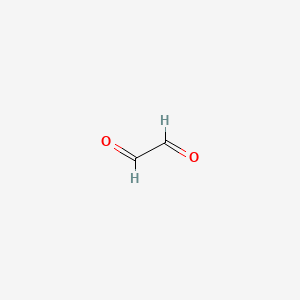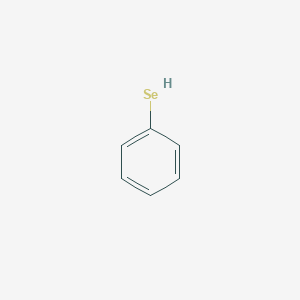
N1,N2-Bis(2,5-dimethyl-1H-pyrrol-1-YL)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1,N2-Bis(2,5-dimethyl-1H-pyrrol-1-yl)oxalamide: is a synthetic organic compound with the molecular formula C14H18N4O2 It is characterized by the presence of two 2,5-dimethyl-1H-pyrrol-1-yl groups attached to an oxalamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N1,N2-Bis(2,5-dimethyl-1H-pyrrol-1-yl)oxalamide typically involves the reaction of 2,5-dimethyl-1H-pyrrole with oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:
Step 1: Preparation of 2,5-dimethyl-1H-pyrrole.
Step 2: Reaction of 2,5-dimethyl-1H-pyrrole with oxalyl chloride in the presence of a base such as triethylamine to form the desired oxalamide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: N1,N2-Bis(2,5-dimethyl-1H-pyrrol-1-yl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The pyrrole rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding oxalamide derivatives with oxidized pyrrole rings.
Reduction: Formation of reduced oxalamide derivatives.
Substitution: Formation of halogenated or nitrated oxalamide derivatives.
Wissenschaftliche Forschungsanwendungen
N1,N2-Bis(2,5-dimethyl-1H-pyrrol-1-yl)oxalamide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of N1,N2-Bis(2,5-dimethyl-1H-pyrrol-1-yl)oxalamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit catalytic activity, facilitating various chemical reactions. Additionally, the compound’s bioactivity may be attributed to its ability to interact with biological macromolecules, disrupting their normal function.
Vergleich Mit ähnlichen Verbindungen
- N1,N2-Bis(2,5-dimethyl-1H-pyrrol-1-yl)ethanediamide
- N,N’-Bis(2,5-dimethyl-1H-pyrrol-1-yl)ethanediamide
Comparison: N1,N2-Bis(2,5-dimethyl-1H-pyrrol-1-yl)oxalamide is unique due to its oxalamide core, which imparts distinct chemical and physical properties compared to similar compounds with ethanediamide cores. The presence of the oxalamide group enhances its ability to form stable coordination complexes and may influence its reactivity and bioactivity.
Eigenschaften
IUPAC Name |
N,N'-bis(2,5-dimethylpyrrol-1-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-9-5-6-10(2)17(9)15-13(19)14(20)16-18-11(3)7-8-12(18)4/h5-8H,1-4H3,(H,15,19)(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIZSQINSUMBTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1NC(=O)C(=O)NN2C(=CC=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














